molecular formula C14H26GeN2S2 B12766426 2,2'-((Methyl(p-tolyl)germylene)dithio)bis(1-propylamine) CAS No. 91491-12-2

2,2'-((Methyl(p-tolyl)germylene)dithio)bis(1-propylamine)

Cat. No.: B12766426
CAS No.: 91491-12-2
M. Wt: 359.1 g/mol
InChI Key: QGZZWTCFUGWRCR-UHFFFAOYSA-N
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Description

2,2’-((Methyl(p-tolyl)germylene)dithio)bis(1-propylamine) is a complex organogermanium compound It features a germylene core bonded to a methyl group and a p-tolyl group, with two dithio linkages connecting to 1-propylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((Methyl(p-tolyl)germylene)dithio)bis(1-propylamine) typically involves the reaction of a germylene precursor with appropriate thiol and amine reagents under controlled conditions. The reaction conditions often include:

    Solvent: Common solvents such as toluene or THF (tetrahydrofuran) are used.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts like palladium or platinum may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,2’-((Methyl(p-tolyl)germylene)dithio)bis(1-propylamine) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the germylene core to a germane.

    Substitution: The amine or thiol groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Various alkylating or acylating agents can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce germane derivatives.

Scientific Research Applications

2,2’-((Methyl(p-tolyl)germylene)dithio)bis(1-propylamine) has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.

    Medicine: Research is ongoing into its potential therapeutic applications, including as an anticancer or antimicrobial agent.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other organogermanium compounds.

Mechanism of Action

The mechanism by which 2,2’-((Methyl(p-tolyl)germylene)dithio)bis(1-propylamine) exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The germylene core can coordinate with metal centers, influencing catalytic activity. The dithio linkages and amine groups can form hydrogen bonds or coordinate with other molecules, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    Bis(germylene) compounds: These compounds have similar germylene cores but different substituents.

    Organosilicon compounds: These compounds have silicon in place of germanium and exhibit similar chemical properties.

    Organotin compounds: These compounds feature tin instead of germanium and are used in similar applications.

Uniqueness

2,2’-((Methyl(p-tolyl)germylene)dithio)bis(1-propylamine) is unique due to its specific combination of germylene, dithio, and amine groups

Properties

CAS No.

91491-12-2

Molecular Formula

C14H26GeN2S2

Molecular Weight

359.1 g/mol

IUPAC Name

2-[1-aminopropan-2-ylsulfanyl-methyl-(4-methylphenyl)germyl]sulfanylpropan-1-amine

InChI

InChI=1S/C14H26GeN2S2/c1-11-5-7-14(8-6-11)15(4,18-12(2)9-16)19-13(3)10-17/h5-8,12-13H,9-10,16-17H2,1-4H3

InChI Key

QGZZWTCFUGWRCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[Ge](C)(SC(C)CN)SC(C)CN

Origin of Product

United States

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